molecular formula C13H15NO3 B8346567 6-(4-Cyanophenoxy)hexanoic acid

6-(4-Cyanophenoxy)hexanoic acid

Cat. No.: B8346567
M. Wt: 233.26 g/mol
InChI Key: DSBGMWIYDOZJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Cyanophenoxy)hexanoic acid is a valuable chemical building block for advanced research and development, particularly in the field of polymer science. Its molecular structure, featuring a terminal carboxylic acid and a cyanophenoxy group, makes it a candidate for incorporation into specialized polyhydroxyalkanoates (PHAs) . Researchers utilize similar phenoxy-containing monomers to produce novel, bio-based aromatic PHAs with modified thermal and mechanical properties using microbial systems like Pseudomonas putida . These resulting polymers are of significant interest for developing biodegradable plastics and biocompatible materials for potential medical applications . The compound is provided for laboratory research purposes. It is strictly for use in controlled settings by qualified professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

6-(4-cyanophenoxy)hexanoic acid

InChI

InChI=1S/C13H15NO3/c14-10-11-5-7-12(8-6-11)17-9-3-1-2-4-13(15)16/h5-8H,1-4,9H2,(H,15,16)

InChI Key

DSBGMWIYDOZJNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

6-(4-Formylphenoxy)hexanoic Acid Structure: Hexanoic acid with a 4-formylphenoxy substituent. Applications: Widely used as an intermediate in synthesizing fluorescent 4-styrylcoumarin derivatives for biomolecule labeling. The formyl group enables regioselective aldol condensation reactions . Electronic Effects: The electron-withdrawing formyl group increases reactivity in condensation reactions compared to electron-donating substituents .

6-[(4'-Ethoxycarbonyl-[1,1'-biphenyl]-4-yl)oxy]hexanoic Acid Structure: Hexanoic acid with a biphenyl-ethoxycarbonyl substituent. Crystallographic Data: Forms centrosymmetric dimers via O-H···O hydrogen bonds, contributing to stable crystal packing . Applications: Structural studies highlight the role of bulky substituents in modulating intermolecular interactions .

6-(2,4,5-Trichlorophenoxy)hexanoic Acid Structure: Hexanoic acid with a polychlorinated aromatic substituent. Applications: Used as an antigen in immunoassays for dioxin detection due to its structural similarity to chlorinated pollutants .

6-(Boc-amino)hexanoic Acid Structure: Hexanoic acid with a tert-butoxycarbonyl (Boc)-protected amine. Applications: Key intermediate in peptide synthesis and enzyme inhibitors; the Boc group enhances solubility and stability during reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
6-(4-Cyanophenoxy)hexanoic acid* C₁₃H₁₅NO₃ 233.27 -CN (electron-withdrawing) High polarity, potential H-bond acceptor
6-(4-Formylphenoxy)hexanoic acid C₁₃H₁₆O₄ 236.26 -CHO Reactive aldehyde for conjugation
6-[(4'-Ethoxycarbonyl)hexanoic acid C₂₁H₂₄O₅ 356.41 -COOEt Stable crystalline packing via H-bonds
6-(Boc-amino)hexanoic acid C₁₁H₂₁NO₄ 231.29 -NHBoc Enhanced solubility for solid-phase synthesis

*Calculated based on structural analogs.

Pharmacological and Functional Differences

  • Antispasmodic Activity: 6-(4-Hydroxy-3-methoxyphenyl)-hexanonic acid (HMPHA) exhibits loperamide-like antidiarrheal effects, suggesting that methoxy and hydroxy groups enhance gastrointestinal activity . In contrast, the cyanophenoxy group’s electron-withdrawing nature may reduce bioavailability compared to HMPHA.
  • Fluorescence Applications: 6-(4-Formylphenoxy)hexanoic acid derivatives show strong fluorescence due to extended π-conjugation, whereas the cyano group in this compound may shift absorption/emission spectra via electronic effects .
  • Toxicity: Polychlorinated derivatives like 6-(2,4,5-trichlorophenoxy)hexanoic acid require rigorous toxicological evaluation , while Boc-protected amines are generally low-risk intermediates .

Q & A

Q. What are the recommended synthetic routes for 6-(4-Cyanophenoxy)hexanoic acid to achieve high yield and purity?

A practical approach involves a multi-step synthesis starting with nucleophilic substitution between 4-cyanophenol and a brominated hexanoic acid derivative (e.g., methyl 6-bromohexanoate), followed by hydrolysis of the ester group to yield the carboxylic acid. Critical steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization. For example, analogous syntheses of structurally related compounds achieved yields >80% by employing anhydrous conditions and catalytic bases like K₂CO₃ .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) : Confirms molecular structure by assigning peaks to the cyanophenoxy group (aromatic protons at ~7.5 ppm) and hexanoic acid chain (methylene/methyl protons).
  • MALDI-TOF mass spectrometry : Validates molecular weight and purity.
  • UV-Vis and photoluminescence (PL) spectroscopy : Assesses electronic transitions and potential applications in optoelectronic materials.
  • Thermal analysis (DSC/TGA) : Determines melting points (DSC) and thermal stability (TGA decomposition temperatures >200°C) .

Advanced Research Questions

Q. How can conflicting thermal stability data from DSC and TGA be resolved for this compound?

Discrepancies may arise from differences in sample preparation (e.g., crystallinity) or experimental parameters (heating rate, atmosphere). Cross-validation strategies include:

  • Performing multiple DSC runs at varying heating rates to identify reversible phase transitions.
  • Conducting TGA under inert vs. oxidative atmospheres to isolate decomposition pathways.
  • Correlating data with X-ray diffraction (XRD) to assess crystallinity impacts .

Q. What methodologies optimize the integration of this compound into polymer matrices for functional materials?

Covalent functionalization via esterification or amidation of the carboxylic acid group enhances compatibility with polymers. For example, grafting onto polyvinyl alcohol (PVA) improves mechanical stability in hybrid solar cells. Solvent casting with controlled evaporation rates minimizes phase separation, while spectroscopic monitoring (FTIR) confirms successful incorporation .

Q. How does the electron-withdrawing cyanophenoxy group influence reactivity in nucleophilic environments?

The cyano group (-CN) increases the electrophilicity of the adjacent phenoxy oxygen, enhancing susceptibility to nucleophilic attack. This property can be exploited in designing drug conjugates or catalysts. Computational studies (e.g., DFT) predict reaction sites, while kinetic experiments (e.g., monitoring hydrolysis rates in basic media) validate theoretical models .

Q. What strategies are effective in designing analogs of this compound for targeted biological interactions?

Structure-activity relationship (SAR) studies suggest:

  • Replacing the cyanophenoxy group with thiophene or pyrimidine derivatives modulates lipophilicity and binding affinity.
  • Introducing sulfonamide or carbamate linkages improves metabolic stability.
  • High-throughput screening (HTS) of analogs against specific enzymes (e.g., cyclooxygenase) identifies lead compounds with enhanced potency .

Data Interpretation and Experimental Design

Q. How should researchers address low reproducibility in synthesizing this compound derivatives?

Standardize reaction parameters (e.g., stoichiometry, solvent purity) and employ real-time monitoring (e.g., in situ FTIR). For example, a reported 87% yield for a structurally similar compound was achieved using rigorously dried solvents and inert gas purging .

Q. What analytical workflows validate the purity of this compound in complex mixtures?

Combine HPLC with diode-array detection (DAD) for quantifying impurities. Mass spectrometry (LC-MS) identifies byproducts, while 2D NMR (e.g., HSQC, HMBC) resolves structural ambiguities. For trace analysis, limit of detection (LOD) can be improved using UPLC-MS/MS .

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